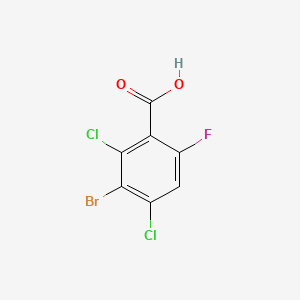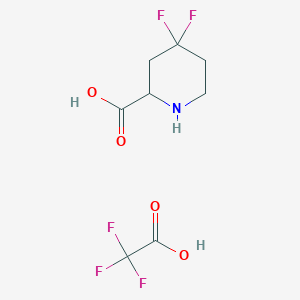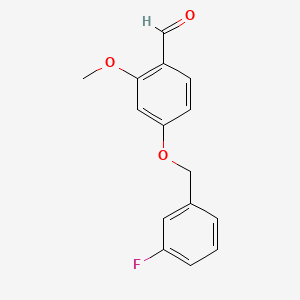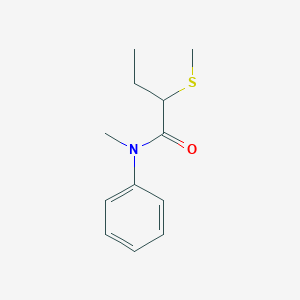
1-Ethyl-2-(methoxymethoxy)benzene
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-Ethyl-2-(methoxymethoxy)benzene, also known as this compound, is an organic compound with the molecular formula C10H14O2. This compound is characterized by the presence of an ethyl group and a methoxymethoxy group attached to a benzene ring. It is a derivative of benzene and is used in various chemical applications due to its unique structural properties.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-ethyl-2-(methoxymethoxy)benzene typically involves the reaction of 1-ethyl-2-hydroxybenzene with methoxymethyl chloride in the presence of a base such as sodium hydride. The reaction is carried out in an aprotic solvent like dimethylformamide (DMF) at elevated temperatures to facilitate the formation of the methoxymethoxy group.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and continuous flow systems to ensure efficient production. The reaction conditions are optimized to maximize yield and minimize by-products.
Chemical Reactions Analysis
Types of Reactions: 1-Ethyl-2-(methoxymethoxy)benzene undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert the methoxymethoxy group to a hydroxyl group.
Substitution: Electrophilic aromatic substitution reactions can occur at the benzene ring, leading to the formation of various substituted derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Reagents like bromine (Br2) or nitric acid (HNO3) can be used for halogenation or nitration reactions, respectively.
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while substitution reactions can produce halogenated or nitrated derivatives.
Scientific Research Applications
1-Ethyl-2-(methoxymethoxy)benzene has several scientific research applications, including:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound can be used in studies involving enzyme interactions and metabolic pathways.
Medicine: Research into potential pharmaceutical applications, such as drug development and delivery systems.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of 1-ethyl-2-(methoxymethoxy)benzene involves its interaction with various molecular targets and pathways. The methoxymethoxy group can participate in hydrogen bonding and other interactions, influencing the compound’s reactivity and binding affinity. The benzene ring provides a stable aromatic system that can undergo various chemical modifications.
Comparison with Similar Compounds
1-Ethyl-2-methoxybenzene: Similar structure but lacks the methoxymethoxy group.
1-Methoxy-2-ethylbenzene: The positions of the ethyl and methoxy groups are reversed.
2-Methoxyethylbenzene: Contains a methoxyethyl group instead of a methoxymethoxy group.
Uniqueness: 1-Ethyl-2-(methoxymethoxy)benzene is unique due to the presence of both an ethyl group and a methoxymethoxy group on the benzene ring. This combination of functional groups imparts distinct chemical properties and reactivity, making it valuable for specific applications in research and industry.
Properties
Molecular Formula |
C10H14O2 |
|---|---|
Molecular Weight |
166.22 g/mol |
IUPAC Name |
1-ethyl-2-(methoxymethoxy)benzene |
InChI |
InChI=1S/C10H14O2/c1-3-9-6-4-5-7-10(9)12-8-11-2/h4-7H,3,8H2,1-2H3 |
InChI Key |
ASYHVUOFHHCJFC-UHFFFAOYSA-N |
Canonical SMILES |
CCC1=CC=CC=C1OCOC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![n,n-Bis[2-(diethylamino)ethyl]acetamide](/img/structure/B14022463.png)
![2-(Bicyclo[2.2.1]heptan-1-yl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane](/img/structure/B14022468.png)

![Tert-butyl (3S,3'R,3A'S,6AS,6BS,6'S,7A'R,9R,11AS,11BR)-3-ethoxy-3',6',10,11B-tetramethyl-1,2,3,3',3A',4,5',6,6A,6B,6',7,7',7A',8,11,11A,11B-octadecahydro-4'H-spiro[benzo[A]fluorene-9,2'-furo[3,2-B]pyridine]-4'-carboxylate](/img/structure/B14022478.png)






![2-[(4-Methylphenyl)amino]diazenylbenzonitrile](/img/structure/B14022524.png)
![8-Fluoro-2-methylimidazo[1,2-a]pyridin-6-amine hydrochloride](/img/structure/B14022534.png)
![ethyl 3-oxo-4,5,7,8-tetrahydro-1H-[1,2]oxazolo[3,4-d]azepine-6-carboxylate](/img/structure/B14022539.png)
